molecular formula C23H22N2O4S B15028677 benzyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

benzyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B15028677
M. Wt: 422.5 g/mol
InChI Key: YUVDJWMYFKVZTG-UHFFFAOYSA-N
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Description

Benzyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a pyrimido-thiazine derivative characterized by a fused bicyclic core structure. The compound features a 4-methoxyphenyl substituent at position 6, a methyl group at position 8, and a benzyl ester at position 6. Its synthesis likely involves cyclization strategies similar to those reported for related pyrimido-thiazines, such as KOH-mediated condensation or microwave-assisted reactions .

Properties

Molecular Formula

C23H22N2O4S

Molecular Weight

422.5 g/mol

IUPAC Name

benzyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C23H22N2O4S/c1-15-20(22(27)29-14-16-6-4-3-5-7-16)21(17-8-10-18(28-2)11-9-17)25-19(26)12-13-30-23(25)24-15/h3-11,21H,12-14H2,1-2H3

InChI Key

YUVDJWMYFKVZTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)OC)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and methoxyphenyl derivatives with pyrimidine and thiazine precursors under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the production efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Benzyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, such as drug development for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The substituent at the 6-position phenyl ring significantly influences physicochemical and reactivity profiles:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Target Compound 4-Methoxyphenyl ~C₂₂H₂₁N₂O₄S ~423.12 Electron-donating, moderate polarity
6-(4-Chlorophenyl) Analog 4-Chlorophenyl C₂₂H₁₉ClN₂O₃S 426.915 Lipophilic, enhanced stability
6-(3-Nitrophenyl) Derivative 3-Nitrophenyl C₁₇H₁₇N₃O₅S Not reported Electron-withdrawing, reactive
6-[4-(Benzyloxy)-3-Methoxyphenyl] 4-(Benzyloxy)-3-Methoxy C₂₄H₂₄N₂O₅S 452.5 Bulky, reduced solubility
  • 4-Methoxyphenyl (Target): The methoxy group donates electrons via resonance, increasing aromatic ring reactivity toward electrophilic substitution. This group enhances solubility in polar solvents compared to chloro or nitro analogs .
  • 4-Chlorophenyl: Chlorine’s inductive electron-withdrawing effect increases lipophilicity (logP ~3.5), favoring membrane permeability but reducing aqueous solubility .
  • 3-Nitrophenyl: The nitro group’s strong electron-withdrawing nature directs reactivity toward nucleophilic aromatic substitution, enabling further functionalization .

Functional Group Variations at Position 8

The substituent at position 8 modulates reactivity and synthetic pathways:

Compound Name Position 8 Group Key Reactivity Reference
Target Compound Methyl Stable, inert under mild conditions
8-(Methylthio) Analog Methylthio Acts as a leaving group for nucleophiles
  • Methyl Group (Target): Imparts steric bulk and stability, limiting unwanted side reactions during synthesis .
  • Methylthio Group: Serves as a versatile leaving group, enabling substitution with amines, phenols, or active methylene compounds .

Ester Group Modifications at Position 7

The ester group influences solubility and metabolic stability:

Compound Name Ester Group Key Feature Reference
Target Compound Benzyl Hydrolytically stable, enhances lipophilicity
Ethyl 7-Carboxylate Analog Ethyl Lower molecular weight, increased polarity
Propenyl Ester Derivative Propenyl Reactive toward Michael addition or hydrolysis
  • Benzyl Ester (Target): Provides steric protection against esterase-mediated hydrolysis, extending plasma half-life .
  • Ethyl Ester: Offers improved aqueous solubility, beneficial for in vitro assays .

Characterization

  • Spectroscopy: IR and NMR data confirm core structure and substituents (e.g., methoxy protons at δ 3.8–4.0 ppm in ¹H NMR) .
  • Chromatography: HPLC purity >98% reported for fluoro and methoxy derivatives, suggesting robust analytical protocols .

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